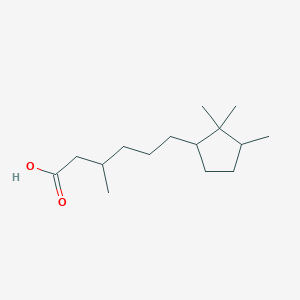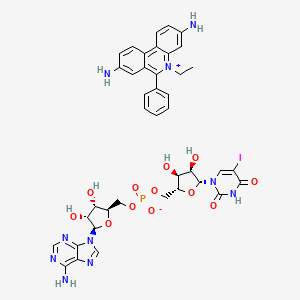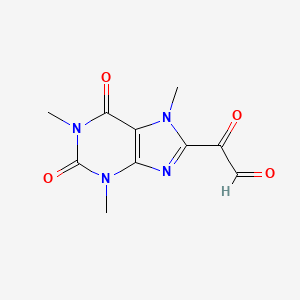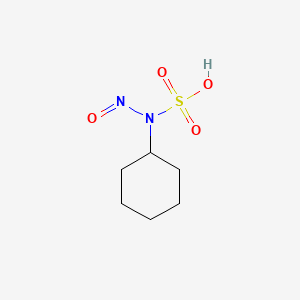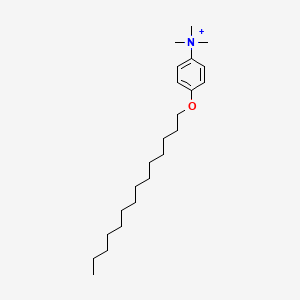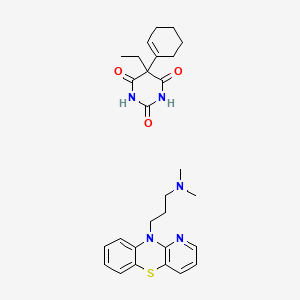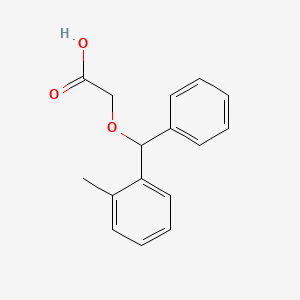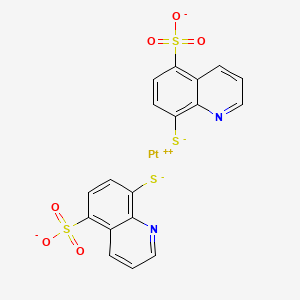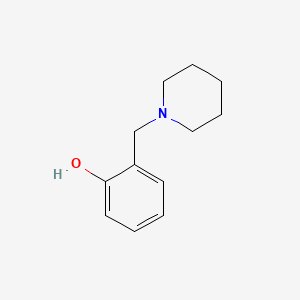
2-(Piperidin-1-ylmethyl)phenol
Vue d'ensemble
Description
2-(Piperidin-1-ylmethyl)phenol is a compound with the molecular formula C12H17NO . It has a molecular weight of 191.27 g/mol . The compound is also known by other names such as piperidinomethyl phenol .
Synthesis Analysis
While specific synthesis methods for 2-(Piperidin-1-ylmethyl)phenol were not found, piperidine derivatives have been synthesized through various intra- and intermolecular reactions .Molecular Structure Analysis
The InChI representation of the compound is InChI=1S/C12H17NO/c14-12-7-3-2-6-11(12)10-13-8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-10H2 . The compound’s structure includes a phenol group attached to a piperidine ring via a methylene bridge .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 23.5 Ų and a complexity of 166 . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound is solid or liquid at room temperature .Applications De Recherche Scientifique
Pharmacology
2-(Piperidin-1-ylmethyl)phenol: has been explored for its potential pharmacological applications. Piperidine derivatives, to which this compound belongs, are present in numerous pharmaceuticals and exhibit a range of biological activities . They are particularly significant in the development of drugs due to their interaction with various biological receptors .
Antimicrobial Research
Research has indicated that piperidine derivatives can be effective antimicrobial agents. Studies have synthesized various piperidine compounds to evaluate their efficacy against different bacterial and viral strains .
Agriculture
In agriculture, 2-(Piperidin-1-ylmethyl)phenol may be used in the study of plant physiology and protection. Phenolic compounds are known for their role in plant defense mechanisms and can be synthesized for use in crop protection strategies .
Material Science
This compound has applications in material science, particularly in the study of radiation effects on materials. Electron paramagnetic resonance (EPR) studies have utilized 2-(Piperidin-1-ylmethyl)phenol to investigate the radical structures produced in irradiated samples .
Biotechnology
In biotechnology, phenolic compounds like 2-(Piperidin-1-ylmethyl)phenol are used in particle engineering and the synthesis of nanohybrid materials due to their physiochemical properties and biocompatibility .
Environmental Science
2-(Piperidin-1-ylmethyl)phenol: may have environmental applications, particularly in the treatment of pollutants. Phenolic compounds are often found in industrial waste and their degradation is of environmental concern .
Chemistry Research
The compound is also significant in chemistry research, where it is used to understand the fundamental properties of phenolic compounds and their synthesis. It serves as a building block for creating various synthetic compounds with diverse applications .
Cancer Research
Piperidine derivatives are being studied for their anticancer properties. They have been found to regulate crucial signaling pathways and inhibit cell migration, contributing to cancer treatment research .
Safety And Hazards
Orientations Futures
Piperidine derivatives, including 2-(Piperidin-1-ylmethyl)phenol, have significant potential in the field of drug discovery . They are present in more than twenty classes of pharmaceuticals and are considered important synthetic medicinal blocks for drug construction . Future research could focus on developing fast and cost-effective methods for the synthesis of substituted piperidines .
Propriétés
IUPAC Name |
2-(piperidin-1-ylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-7-3-2-6-11(12)10-13-8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKQHXNOTYHHLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50902848 | |
| Record name | 2-(1-Piperidinylmethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50902848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-ylmethyl)phenol | |
CAS RN |
4764-13-0 | |
| Record name | 2-(1-Piperidinylmethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50902848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary finding of the research paper regarding 2-(Piperidin-1-ylmethyl)phenol?
A1: The research primarily investigates the effects of radiation on the formation of stable free radicals in single crystals of 2-(Piperidin-1-ylmethyl)phenol using Electron Paramagnetic Resonance (EPR) spectroscopy []. The study characterizes the radiation-induced radical through analyzing the EPR spectra obtained after exposing the crystal to radiation. While the paper doesn't delve into the compound's potential applications, it provides valuable insights into its radiation-induced reactivity and the stability of the formed radical. This information could be relevant for fields like radiation chemistry or material science.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




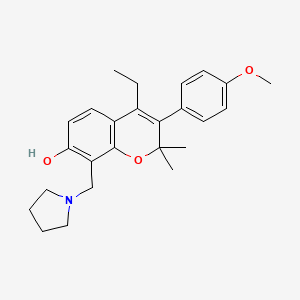

![(4-Amino-7-hydroxy-6a,7,8,9a-tetrahydrofuro[2',3':4,5][1,3]thiazolo[3,2-e]purin-8-yl)methyl dihydrogen phosphate](/img/structure/B1220343.png)
